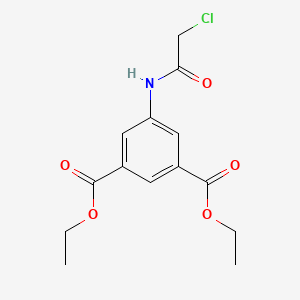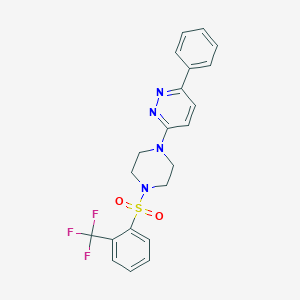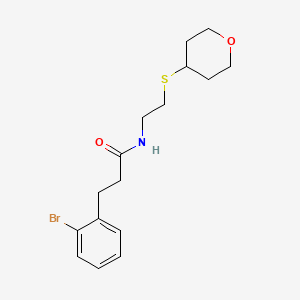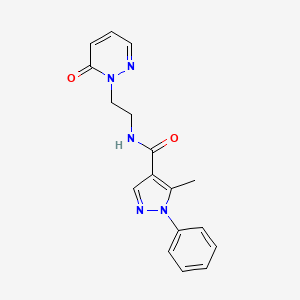
3-fluoro-N-(5-iodopyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. It is a heterocyclic compound that belongs to the benzamide class of drugs. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth and differentiation. This compound binds to the ATP-binding site of protein kinases, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide have been studied extensively. This compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-(5-iodopyridin-2-yl)benzamide in lab experiments include its high potency, selectivity, and specificity. It has also been found to be relatively stable and easy to synthesize. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound for use as anticancer agents. Another direction is the investigation of its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential for use in combination therapy with other anticancer agents.
In conclusion, 3-fluoro-N-(5-iodopyridin-2-yl)benzamide is a promising compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and to determine its safety and efficacy for use in various applications.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-iodopyridin-2-yl)benzamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 5-iodo-2-pyridylboronic acid with 3-fluorobenzoyl chloride in the presence of a palladium catalyst. This reaction produces the desired compound with a yield of up to 80%.
Scientific Research Applications
3-fluoro-N-(5-iodopyridin-2-yl)benzamide has potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including protein kinases, which play a crucial role in the regulation of cell growth and differentiation. This compound has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells.
properties
IUPAC Name |
3-fluoro-N-(5-iodopyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O/c13-9-3-1-2-8(6-9)12(17)16-11-5-4-10(14)7-15-11/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZBITNWNCFBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-iodopyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)



![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline](/img/structure/B2798025.png)




![1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B2798034.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)